molecular formula C9H6N4O4S B2753382 8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid CAS No. 1311316-98-9

8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid

Cat. No. B2753382
M. Wt: 266.23
InChI Key: BTMMSJMMMWRUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid is a useful research compound. Its molecular formula is C9H6N4O4S and its molecular weight is 266.23. The purity is usually 95%.
BenchChem offers high-quality 8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Macrocyclic and Heterocyclic Compound Synthesis

Macrocyclic compounds, such as those derived from similar complex structures, play a vital role in the synthesis of novel chemical entities. These structures are often used for the complexation of metal atoms due to their unique conformation and ability to form stable complexes with metals. For example, the synthesis of new heterocyclic sulfamides demonstrates the development of N- and SO2-containing bi-, tri-, and tetracyclic systems, highlighting the versatility of these compounds in creating diverse molecular architectures (Gazieva et al., 2000).

Transition Metal Complexes

The study and characterization of transition metal complexes with macrocyclic ligands is another significant area of research. These complexes have applications ranging from catalysis to potential therapeutic agents. For instance, the synthesis and characterization of new 13 and 14-membered macrocycles and their transition metal complexes reveal insights into their structure and potential applications in inhibiting bacterial growth, showcasing their relevance in medicinal chemistry (Nishat et al., 2003).

MRI Contrast Agents

Novel gadolinium(III) polyaminocarboxylate macrocyclic complexes have been explored for their potential as magnetic resonance imaging (MRI) contrast agents. Their high proton relaxivities compared to clinically used agents indicate their potential to enhance MRI contrast, demonstrating the application of complex macrocyclic compounds in improving diagnostic imaging (Chan et al., 2004).

Coordination Polymers

The construction of coordination polymers using tetracarboxylic acid incorporating a triazole group showcases the application of macrocyclic compounds in materials science. These structures exhibit unique photoluminescence properties and improved catalytic activity, highlighting their potential in the development of functional materials (Wang et al., 2016).

properties

IUPAC Name

5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4S/c14-8(15)5-1-2-6-7(3-5)18(16,17)12-9-10-4-11-13(6)9/h1-4H,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMMSJMMMWRUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid

CAS RN

1311316-98-9
Record name 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide
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